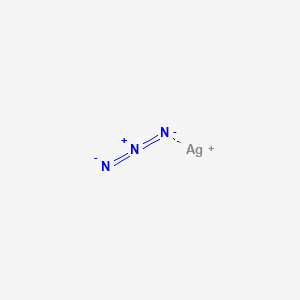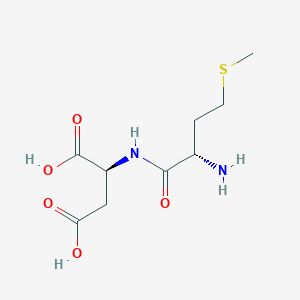
蛋氨酸-天冬氨酸
描述
“Met-Asp” is a dipeptide formed from L-methionine and L-aspartic acid residues . It plays a role as a metabolite .
Molecular Structure Analysis
The molecular formula of “Met-Asp” is C9H16N2O5S . The InChI representation is InChI=1S/C9H16N2O5S/c1-17-3-2-5 (10)8 (14)11-6 (9 (15)16)4-7 (12)13/h5-6H,2-4,10H2,1H3, (H,11,14) (H,12,13) (H,15,16)/t5-,6-/m0/s1 . The canonical SMILES representation is CSCCC (C (=O)NC (CC (=O)O)C (=O)O)N .
Physical And Chemical Properties Analysis
The molecular weight of “Met-Asp” is 264.30 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 155 Ų .
科学研究应用
Antioxidant Applications
“Methionyl-aspartic acid” has been identified as an antioxidant peptide . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . They play a crucial role in eliminating the oxidative damage caused by reactive oxygen species (ROS) in various biological systems .
Food Science Applications
In the field of food science, antioxidant peptides, including “Met-Asp”, have been collected from various protein databases for their binding ability to the Keap1 ligand, which was investigated by molecular docking . This suggests potential applications in the development of functional foods with antioxidant properties .
Pharmaceutical Applications
“Methionyl-aspartic acid” has potential applications in pharmaceuticals due to its antioxidant properties . It can be used in the development of drugs aimed at conditions where oxidative stress plays a significant role .
Cosmetics Industry Applications
The antioxidant properties of “Met-Asp” also make it a potential ingredient in the cosmetics industry . It can be used in the formulation of skincare products to protect the skin from oxidative damage .
Dental Research Applications
“Methionyl-aspartic acid” has been used in dental research, specifically in the study of dentine mineralization . The compound was synthesized and characterized as part of a study into the role of multiphosphorylated peptides in this process .
Biomedical Applications
“Methionyl-aspartic acid” has been identified as having potential biomedical applications . Methionine, an essential amino acid in the human body, holds immense potential for biomedical applications due to its multifunctional properties .
Plant Stress Tolerance Applications
Aspartic acid, a component of “methionyl-aspartic acid”, has been found to enhance heat stress tolerance in perennial ryegrass . This suggests potential applications in improving the stress tolerance of various plant species .
Neurological and Psychiatric Disorder Applications
Aspartic acid, a component of “methionyl-aspartic acid”, plays a role in the pathogenesis of psychiatric and neurologic disorders . Further research is needed to examine the therapeutic potential of aspartic acid in these disorders .
作用机制
Methionyl-aspartic acid, also known as H-Met-Asp-OH or Met-Asp, is a dipeptide composed of the amino acids methionine and aspartic acid . This compound plays a role in various biochemical processes, and its mechanism of action can be understood through the following aspects:
Mode of Action
As a dipeptide, it may be involved in protein synthesis, serving as a building block for larger polypeptides . It could also potentially be involved in signaling pathways, given the role of peptides in cell communication.
Biochemical Pathways
Methionyl-aspartic acid is part of the aspartate family of amino acids. The aspartate pathway leads to the synthesis of four key essential amino acids: lysine, methionine, threonine, and isoleucine . Methionine, in particular, has three main functions: it is used in protein synthesis, serves as a methyl donor in transmethylation reactions, and acts as an aminopropyl donor in the synthesis of polyamines .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXSYBVOSXBEJ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Met-Asp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of the Met-Asp sequence within cholecystokinin (CCK) peptides?
A1: The Met-Asp sequence is part of the crucial C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2) of CCK, which is essential for its biological activity. This tetrapeptide alone exhibits the full spectrum of CCK activity. [] This suggests that the Met-Asp sequence plays a vital role in receptor binding and activation.
Q2: How does the substitution of glycine for D-tryptophan or D-alanine at position 3 in CCK7 and CCK8 analogues affect their biological activity?
A2: These substitutions, particularly in Nα-carboxyacylated analogues, result in compounds that retain pancreatic exocrine secretion stimulation comparable to CCK8 while exhibiting significantly diminished gall bladder contracting activity. [] This suggests a dissociation of pancreozymin (PZ) activity from cholecystokinin (CCK) activity, highlighting the importance of the Met-Gly-Trp sequence for specific CCK functions.
Q3: Can organic acids replace the sulfate group in cholecystokinin (CCK-8) and still activate peripheral receptors?
A3: Research shows that replacing the sulfated tyrosine in CCK-8 with carboxy(alkyl)- or tetrazolyl(alkyl)-phenylalanine can maintain activity at the CCK-A receptor, albeit with lower potency compared to the natural substrate. [] This suggests that organic acids can fulfill the negative charge requirement at the receptor, opening avenues for designing novel CCK analogues.
Q4: What is the role of the Met-Asp bond in the context of amyloidogenic fragment production from the amyloid precursor protein (APP)?
A4: While lysosomal cathepsin B is known to degrade APP and produce amyloidogenic fragments, certain metalloendopeptidases might be involved in the turnover of intermediates. Specifically, phosphoramidon-insensitive metalloendopeptidases (PI-NEP) purified from rat brain show activity towards the Met-Asp bond in synthetic peptides mimicking the beta-secretase site. [] This suggests a potential role for Met-Asp cleavage in the complex amyloidogenic pathway.
Q5: Does the stereochemistry of the amino acid spacer preceding the Met-Asp sequence in minigastrin (MG) analogues influence their pharmacokinetics?
A5: Yes, studies using (111)In-labeled DOTA-conjugated MG analogues reveal that the stereochemistry of the N-terminal spacer significantly impacts their pharmacokinetics. The (d-Glu)6 spacer shows higher in vitro serum stability and an improved tumor-to-kidney ratio compared to the (l-Glu)6 counterpart, likely due to differences in secondary structure. [] These findings highlight the importance of stereochemistry in optimizing MG analogues for therapeutic purposes.
Q6: What is the minimal active sequence within cholecystokinin octapeptide (CCK8) required for reducing exploratory behavior?
A6: Research indicates that the entire C-terminal heptapeptide (Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) is necessary for the behavioral effects of CCK, contrasting with the activity of smaller fragments at other CCK receptors. [] This highlights the importance of the full heptapeptide sequence, including the Met-Asp motif, for specific CCK functions within the brain.
Q7: Does the presence of a sulfate group influence the conformational behavior of CCK peptides?
A8: Yes, sulfation of the tyrosine residue in CCK peptides, such as CCK7 and CCK8, enhances their tendency to adopt folded conformations, even in aqueous environments. [] This suggests that the sulfate group contributes to the stability of the biologically active conformation.
Q8: How does the conformation of the N-terminal tripeptide in dermenkephalin (DRE) relate to its delta-opioid receptor selectivity?
A9: Energy calculations and conformational analyses suggest that the C-terminal "delta-address" sequence (His-Leu-Met-Asp-NH2) in DRE influences the conformation of the N-terminal "mu-message" tripeptide. [] This interaction might explain the delta-opioid receptor selectivity of DRE despite sharing the N-terminal tripeptide with the mu-selective dermorphin.
Q9: What chromatographic techniques are employed for the purification and analysis of peptides containing the Met-Asp sequence?
A9: Various chromatographic techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): Widely used for purification and analysis, often with reverse-phase columns and specific solvent systems. [, , , ]
- Countercurrent Chromatography (CCC): Utilized for preparative-scale purification, particularly in the horizontal flow-through coil planet centrifuge format. []
- Gel Permeation Chromatography: Employed for initial separation based on molecular size, often using Sephadex G-50 columns. []
- Immunoaffinity Chromatography: Utilized for selective purification based on antibody-antigen interactions, often targeting specific CCK sequences. []
Q10: How does the use of 1,2-ethanedithiol (EDT) improve the solid-phase synthesis of peptides containing tryptophan?
A11: EDT facilitates the removal of the Nin-formyl protecting group from tryptophan during the liquid hydrogen fluoride (HF) cleavage step in solid-phase peptide synthesis. This method avoids the formation of side products and improves the yield of the desired peptide. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



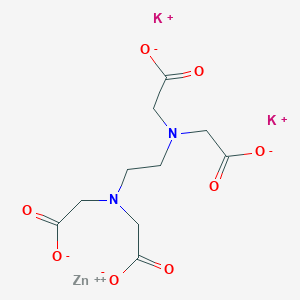
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)


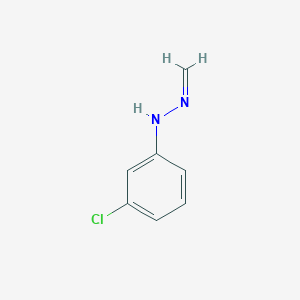
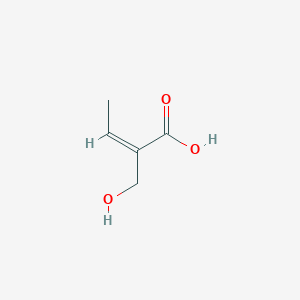

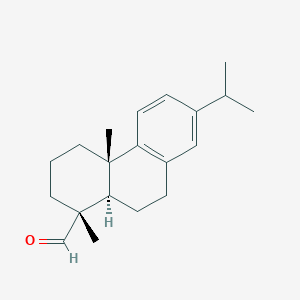
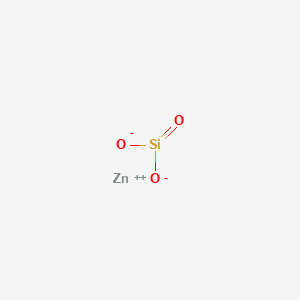


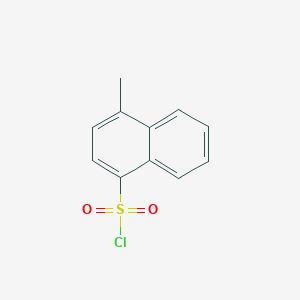
![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
